molecular formula C6H12OS B14335370 O-Propan-2-yl propanethioate CAS No. 110306-21-3

O-Propan-2-yl propanethioate

Cat. No.: B14335370
CAS No.: 110306-21-3
M. Wt: 132.23 g/mol
InChI Key: RTGIPDWIFCGJOF-UHFFFAOYSA-N
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Description

O-Propan-2-yl propanethioate is a hypothetical thioester compound with the proposed structure of propanethioic acid esterified with an isopropoxy group. Its molecular formula is inferred to be C₆H₁₂OS, featuring a thiocarbonyl group (C=S) and an isopropyl (propan-2-yl) oxygen-bound substituent. Thioesters, in general, are sulfur analogs of esters, where the oxygen atom adjacent to the carbonyl group is replaced by sulfur. These compounds are notable for their roles in biochemical processes (e.g., Coenzyme A derivatives) and industrial applications, such as flavoring agents or intermediates in organic synthesis.

This article focuses on comparisons with two well-characterized analogs: S-Methyl propanethioate and S-2-Propenyl propanethioate (allyl thiopropionate), as documented in the literature .

Properties

CAS No.

110306-21-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

O-propan-2-yl propanethioate

InChI

InChI=1S/C6H12OS/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3

InChI Key

RTGIPDWIFCGJOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Propan-2-yl propanethioate can be synthesized through several methods. One common method involves the reaction of propan-2-ol with propanethioic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

O-Propan-2-yl propanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

O-Propan-2-yl propanethioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Propan-2-yl propanethioate involves its interaction with specific molecular targets. The thioester linkage can undergo hydrolysis to release the active thiol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor of certain enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent attached to the sulfur atom in thioesters significantly influences their physicochemical properties. Below is a comparative analysis of key parameters:

Compound Molecular Formula Molecular Weight (g/mol) Substituent CAS Number
S-Methyl propanethioate C₄H₈OS 104.17 Methyl (-CH₃) 5925-75-7
S-2-Propenyl propanethioate C₆H₁₀OS 130.21 Allyl (-CH₂CH=CH₂) 41820-22-8
O-Propan-2-yl propanethioate* C₆H₁₂OS 132.22 (predicted) Isopropyl (-OCH(CH₃)₂) N/A

Note: Data for this compound is theoretical due to lack of experimental evidence.

  • S-Methyl propanethioate has a compact methyl group, resulting in a lower molecular weight (104.17 g/mol) and simpler structure .
  • S-2-Propenyl propanethioate incorporates an allyl group, increasing molecular weight (130.21 g/mol) and introducing unsaturation, which affects reactivity and odor .
  • This compound (hypothetical) would feature a bulkier isopropyl group, likely increasing hydrophobicity and steric hindrance compared to S-substituted analogs.
S-Methyl Propanethioate
  • Physical State : Liquid at room temperature .
  • Odor: Pungent garlic and cheese-like notes, attributed to sulfur-containing volatiles .
  • Applications : Primarily used in research settings, such as metabolic studies or as a reference compound in flavor chemistry .
S-2-Propenyl Propanethioate (Allyl Thiopropionate)
  • Physical State : Likely liquid (common for low-molecular-weight thioesters).
  • Odor/Flavor : Used as a flavoring agent (FEMA 3329) with fruity or pungent characteristics, suitable for food additives .
  • Applications : Approved for use in foods due to its GRAS (Generally Recognized As Safe) status; employed in artificial flavor formulations for snacks, sauces, and beverages .
This compound (Hypothetical)
  • Predicted Properties : Higher boiling point and lower solubility in water compared to S-methyl and S-allyl analogs due to the isopropyl group’s steric bulk.

Stability and Reactivity

  • S-Methyl Propanethioate : Exhibits moderate stability under acidic conditions but may hydrolyze in basic environments to release methanethiol and propionic acid .
  • S-Allyl Propanethioate : The allyl group enhances reactivity in radical or electrophilic addition reactions, making it useful in polymer chemistry or flavor compound synthesis .
  • This compound : Predicted to have lower reactivity in nucleophilic substitutions compared to S-analogs due to reduced electrophilicity at the carbonyl carbon (oxygen vs. sulfur electronegativity differences).

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